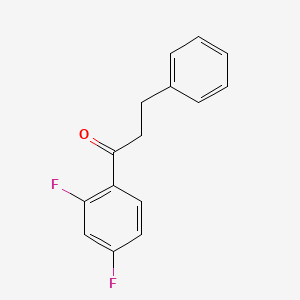

2',4'-Difluoro-3-phenylpropiophenone

Description

Contextualization within the Chemistry of Fluorinated Propiophenone (B1677668) Derivatives

Fluorinated propiophenone derivatives are a class of compounds that have garnered considerable attention in the field of medicinal chemistry. The incorporation of fluorine atoms into the propiophenone scaffold can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. These beneficial effects are attributed to the unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond.

For instance, the presence of fluorine can block metabolic pathways, leading to a longer half-life of a drug molecule in the body. Furthermore, the introduction of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's pharmacokinetic profile.

Significance of 2',4'-Difluoro-3-phenylpropiophenone as a Privileged Scaffold for Chemical Synthesis

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is able to provide ligands for a variety of different biological targets. The propiophenone core is considered a versatile scaffold, and the addition of fluorine atoms and a phenyl group, as in this compound, further enhances its potential as a privileged structure.

This specific substitution pattern offers several points for diversification, allowing for the creation of a library of compounds with a wide range of structural and electronic properties. The difluorinated phenyl ring can be further functionalized, and the phenyl group at the 3-position provides an additional site for modification. This modularity makes this compound an attractive starting point for the discovery of new bioactive molecules.

Current Research Landscape and Emerging Directions for Propiophenone Analogues

Research into propiophenone analogues is a vibrant and evolving field. Scientists are exploring the synthesis and biological activities of a wide array of substituted propiophenones for various therapeutic areas. For example, some propiophenone derivatives have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.

Emerging research directions include the development of novel synthetic methodologies for the efficient and selective synthesis of complex propiophenone analogues. This includes the use of modern catalytic systems and the exploration of new reaction pathways. Furthermore, there is a growing interest in the application of propiophenone derivatives in materials science, for example, in the development of new polymers and functional materials.

Synthetic Approaches and Spectroscopic Analysis

While a specific, documented synthesis for this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established organic chemistry reactions. A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. youtube.comwikipedia.orgchemguide.co.uklibretexts.orgkhanacademy.org

A potential synthesis could involve the Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with 3-phenylpropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Hypothetical Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1,3-Difluorobenzene | 3-Phenylpropionyl chloride | AlCl₃ | This compound |

The spectroscopic characterization of this compound would be crucial for confirming its structure. Based on the analysis of similar compounds, the following spectroscopic data could be expected:

Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons on both phenyl rings, with splitting patterns influenced by the fluorine atoms. Triplets for the -CH₂-CH₂- protons of the propiophenone chain. |

| ¹³C NMR | Carbon signals for the carbonyl group, the aromatic carbons (with C-F couplings), and the aliphatic carbons. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration, and bands corresponding to C-F and aromatic C-H stretching. |

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c16-12-7-8-13(14(17)10-12)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXVCFGAFOMMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643996 | |

| Record name | 1-(2,4-Difluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-87-9 | |

| Record name | 1-(2,4-Difluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 ,4 Difluoro 3 Phenylpropiophenone

Mechanistic Insights into Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group in 2',4'-Difluoro-3-phenylpropiophenone is a primary site for nucleophilic addition reactions. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This intermediate is then typically protonated to yield an alcohol.

The reactivity of the carbonyl center in this specific molecule is significantly enhanced by the electronic effects of the two fluorine substituents on the phenyl ring. Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a powerful electron-withdrawing inductive effect (-I effect). numberanalytics.com This effect is particularly pronounced from the fluorine atom at the ortho (2') position. The withdrawal of electron density from the aromatic ring is transmitted to the carbonyl group, increasing the partial positive charge on the carbonyl carbon. numberanalytics.comdatapdf.com This heightened electrophilicity makes the carbonyl carbon a more favorable target for nucleophiles compared to its non-fluorinated analogue. rsc.org Consequently, this compound is expected to be more reactive towards nucleophiles such as Grignard reagents, organolithium compounds, and hydrides. youtube.com

While the electronic effects are activating, steric factors must also be considered. The ortho-fluorine atom can introduce some steric hindrance, potentially impeding the approach of very bulky nucleophiles. scispace.comnih.gov However, for many common nucleophiles, the strong electronic activation is the dominant factor governing reactivity. nih.gov The catalytic asymmetric Mannich reaction, for instance, is an efficient route for synthesizing fluorinated amino compounds from fluorinated ketones, demonstrating their utility as electrophiles. nih.gov

| Factor | Effect on this compound | Consequence |

|---|---|---|

| Electronic Effect (-I) | Strong electron withdrawal by two fluorine atoms. numberanalytics.com | Increases the electrophilicity of the carbonyl carbon. |

| Electronic Effect (+R) | Weak electron donation via resonance from fluorine lone pairs. | Largely overshadowed by the strong inductive effect. |

| Overall Electronic Impact | Net deactivation of the ring, but activation of the carbonyl group for nucleophilic attack. rsc.org | Enhanced reaction rates for nucleophilic addition. |

| Steric Effect | Potential hindrance from the ortho (2') fluorine atom. scispace.com | May slightly decrease reaction rates with bulky nucleophiles. |

Oxidation and Reduction Pathways of the Propiophenone (B1677668) Moiety

The propiophenone moiety of this compound can undergo both oxidation and reduction reactions, primarily centered at the carbonyl group and the adjacent α-carbon.

Reduction Pathways: The most common reduction reaction for propiophenones is the conversion of the ketone to a secondary alcohol. This is readily achieved using hydride-based reducing agents.

Sodium Borohydride (NaBH₄): A mild reducing agent that selectively reduces the carbonyl group to a hydroxyl group, yielding 1-(2',4'-difluorophenyl)-3-phenylpropan-1-ol. The mechanism follows the standard nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that also efficiently reduces the ketone to the corresponding secondary alcohol. youtube.com Due to its higher reactivity, it requires anhydrous conditions.

Oxidation Pathways: The oxidation of the propiophenone moiety is more complex and depends heavily on the reaction conditions and the oxidizing agent used. The presence of α-hydrogens (on the carbon adjacent to the carbonyl group) provides a potential site for oxidation. However, the phenyl rings are generally stable to oxidation except under harsh conditions. Structurally related compounds like 3-phenyl-2-propenes are known to be easily oxidized at their unsaturated bonds. rsc.org For this compound, oxidation could potentially proceed via an enol or enolate intermediate. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid could lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group under forcing conditions.

| Reaction Type | Reagent | Primary Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 1-(2',4'-difluorophenyl)-3-phenylpropan-1-ol |

| Oxidation (Hypothetical) | Strong oxidants (e.g., KMnO₄) | Potential cleavage to form 2,4-difluorobenzoic acid and other fragments. |

Photochemical Transformations and Excited State Kinetics of Propiophenone Analogues

Propiophenone and its analogues, such as acetophenone (B1666503) and benzophenone, are well-studied in photochemistry. beilstein-journals.org Upon absorption of UV light, these molecules are promoted to an electronically excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a more stable triplet state (T₁). The reactivity of the molecule is dictated by the properties of these excited states. nih.gov

Common photochemical reactions for aromatic ketones include:

Hydrogen Abstraction: The triplet state can act as a diradical and abstract a hydrogen atom from a suitable donor (like a solvent molecule), forming a ketyl radical. researchgate.net

Norrish Type Reactions: Cleavage of the bonds adjacent to the carbonyl group can occur, although this is more common in aliphatic ketones.

[2+2] Cycloadditions: The excited ketone can react with alkenes to form oxetanes (the Paternò–Büchi reaction). nih.gov

The fluorine substituents in this compound are expected to significantly influence its photophysical and photochemical properties. Studies on related fluorinated aromatic compounds, like fluorophenols, have shown that fluorine substitution can alter the energy levels of the excited states and affect the rates of radiative (fluorescence, phosphorescence) and non-radiative decay pathways. nih.gov The electron-withdrawing nature of fluorine can stabilize certain excited states, potentially opening up new reaction channels or altering the efficiency of existing ones. nih.gov Specifically, fluorine substitution can modify the energy barrier to conical intersections, which are crucial for non-radiative relaxation back to the ground state, thereby affecting the lifetime of the excited state and its quantum yield for photoreactions. nih.gov

| Property | General Behavior in Propiophenones | Potential Influence of 2',4'-Difluoro Substitution |

|---|---|---|

| Excited State Energy | Well-defined S₁ and T₁ energy levels. | May lower the energy of π-π* transitions, potentially red-shifting the absorption spectrum. nih.gov |

| Intersystem Crossing (ISC) Rate | Typically high, leading to efficient formation of the triplet state. | Could be altered by the heavy atom effect (though minor for fluorine) or changes in spin-orbit coupling. |

| Excited State Lifetime | Determined by rates of phosphorescence, non-radiative decay, and quenching. | Likely altered due to changes in non-radiative decay pathways influenced by fluorine. nih.govnih.gov |

| Reaction Quantum Yield | Dependent on the efficiency of the primary photochemical process. | May increase or decrease depending on how the excited state lifetime and reactivity are affected. |

Influence of Fluorine Substitution on Electronic Properties and Reactivity

The incorporation of fluorine atoms into an aromatic ring profoundly alters its electronic properties and chemical reactivity. numberanalytics.comrsc.org This "fluorine effect" is a combination of strong inductive electron withdrawal (-I effect) and a weaker resonance electron donation (+R effect). datapdf.com

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly pulls electron density away from the carbon atom to which it is attached. This effect propagates through the sigma bonds, making the entire aromatic ring more electron-deficient. numberanalytics.com

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system. However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this effect is significantly weaker than the inductive effect.

The net result is that the difluorinated phenyl group in this compound is strongly electron-withdrawing. This has several consequences for the molecule's reactivity:

Aromatic Ring Reactivity: The ring is deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation) because of the reduced electron density in the π-system. Conversely, it becomes more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the fluorine atoms. numberanalytics.com

Carbonyl Group Reactivity: As discussed in section 3.1, the electron-withdrawing nature of the ring enhances the electrophilicity of the attached carbonyl carbon, increasing its reactivity toward nucleophiles. rsc.org

Acidity of α-Hydrogens: The electron-withdrawing effect can increase the acidity of the protons on the carbon adjacent to the carbonyl group, facilitating the formation of an enolate under basic conditions.

The substitution pattern (2',4'-) places one fluorine ortho and one para to the point of attachment of the propiophenone chain. Both positions are effective at withdrawing electron density from the ring and influencing the carbonyl group.

| Constant | Value for Fluorine | Interpretation |

|---|---|---|

| σmeta | +0.34 | Indicates strong electron withdrawal via the inductive effect. |

| σpara | +0.06 | Indicates a weaker net electron-withdrawing effect due to partial cancellation of the -I effect by the +R effect. |

Source: Data derived from studies on substituted benzoic acids. datapdf.com

Exploration of Side Reactions and Unexpected Reactivities in Complex Mixtures

The unique electronic properties conferred by fluorine substitution can lead to side reactions and unexpected reactivity, particularly in complex reaction mixtures.

Hydrate Formation: α-Fluorinated ketones are known to exist in equilibrium with their hydrated forms (gem-diols) in aqueous or protic solutions. scispace.comnih.gov The electron-withdrawing fluorine atoms stabilize the gem-diol structure, shifting the equilibrium towards hydration more than in non-fluorinated ketones. This can complicate reactions by effectively removing the active ketone from the reaction mixture.

Enolization and Condensation: The increased acidity of the α-protons can facilitate enolate formation, especially in the presence of a base. While often a desired step in reactions like aldol (B89426) or Claisen condensations, uncontrolled enolization can lead to undesired side reactions, such as self-condensation or reaction with other electrophiles present in a complex mixture. rsc.org

Unexpected Steric Effects: While electronic effects are often dominant, steric factors can sometimes lead to unexpected outcomes. Minor changes in the structure of reactants or catalysts can be amplified by the presence of the fluorine atom, leading to drastic changes in reaction selectivity or efficiency that are not predicted by electronic arguments alone. nih.gov For instance, the bulky nature of certain reagents can be a complicating factor when reacting with fluorinated ketones. scispace.com

Complex Equilibria: In multicomponent systems, fluorinated ketones can participate in complex equilibria, partitioning between different species (e.g., ketone, hydrate, hemi-thioketal) which can have different lipophilicities and reactivities. nih.gov

| Phenomenon | Conditions | Potential Outcome |

|---|---|---|

| Hydration | Presence of water or other protic solvents. nih.gov | Formation of a stable gem-diol, reducing the concentration of the reactive ketone. |

| Enolization | Basic conditions. rsc.org | Self-condensation, polymerization, or reaction with other electrophiles. |

| Steric Hindrance | Use of bulky reagents. scispace.com | Reduced reaction rates or unexpected stereochemical outcomes. nih.gov |

| Reaction with Solvent | Strongly basic/nucleophilic conditions. | Potential for the solvent to act as a nucleophile, leading to byproducts. |

Structure Activity Relationship Sar and Derivatization Studies of 2 ,4 Difluoro 3 Phenylpropiophenone Analogues

Systematic Structural Modifications for Modulating Reactivity and Interactions

Halogen substitution is a cornerstone of medicinal chemistry, utilized to modulate a compound's pharmacokinetic and pharmacodynamic properties. In the context of 2',4'-difluoro-3-phenylpropiophenone analogues, the position and nature of halogen substituents can profoundly influence activity. Halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect; however, they are ortho-, para-directing because of resonance effects where their lone pairs can donate electron density to the aromatic ring. lasalle.edulibretexts.org This dual electronic nature makes halogen substitution a powerful tool for fine-tuning molecular properties.

Research on related compounds, such as fluorinated phenylcyclopropylamines, has demonstrated that the position of fluorine substitution significantly impacts biological activity. For instance, studies have shown that electron-withdrawing groups like fluorine can enhance the inhibitory activity against certain enzymes. nih.gov Conversely, in other systems, the introduction of additional halogen atoms can lead to a decrease in activity, highlighting the context-dependent nature of these modifications. The strategic placement of fluorine atoms on the phenyl ring of propiophenone (B1677668) analogues can influence factors such as metabolic stability, lipophilicity, and binding affinity to target proteins.

| Compound Analogue | Substitution Position | Observed Effect on Activity |

|---|---|---|

| Fluorinated Phenylcyclopropylamines | para-position | Enhanced inhibitory activity against MAO A. nih.gov |

| Halogenated Benzamides | Varies | Activity is dependent on the position and nature of the halogen. e3s-conferences.org |

Substituents on the phenyl ring play a pivotal role in modulating the electronic environment of the entire molecule, thereby affecting its reactivity and interaction with biological targets. lumenlearning.com These substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each exerting distinct electronic effects.

Electron-Donating Groups (EDGs): Groups like alkyl (e.g., methyl) and methoxy (B1213986) (-OCH₃) increase the electron density of the aromatic ring through inductive and resonance effects, respectively. lasalle.edu This enhanced electron density can make the molecule a better nucleophile and can influence its binding to electron-deficient pockets in a protein. For example, studies on fluorinated phenylcyclopropylamines showed that the introduction of an electron-donating methyl group in the para-position significantly enhanced inhibitory activity against tyramine (B21549) oxidase. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as chloro (-Cl) and trifluoromethyl (-CF₃) decrease the electron density of the aromatic ring. lasalle.edu This can make the molecule less susceptible to oxidative metabolism and can favor interactions with electron-rich active sites. In the case of fluorinated phenylcyclopropylamines, electron-withdrawing groups like chloro and trifluoromethyl were found to increase the potency of MAO A inhibition. nih.gov

| Substituent | Classification | Electronic Effect | Potential Impact on Activity |

|---|---|---|---|

| -CH₃ (Alkyl) | EDG | Inductive electron donation. lasalle.edu | May enhance binding to electron-deficient targets. nih.gov |

| -OCH₃ (Methoxy) | EDG | Resonance electron donation. lasalle.edu | Can increase nucleophilicity. nih.gov |

| -Cl (Chloro) | EWG | Inductive electron withdrawal. lasalle.edu | May increase potency against certain enzymes. nih.gov |

The incorporation of nitrogen-containing heterocycles, such as piperidine (B6355638) and morpholine (B109124), is a common strategy in drug design to improve physicochemical properties and introduce new binding interactions. pharmjournal.ru These moieties can enhance aqueous solubility, modulate lipophilicity, and provide a handle for forming hydrogen bonds with biological targets.

For instance, the replacement of a core structure with a piperidine ring in a series of analogues was shown to simplify synthesis and maintain strong binding affinity for opioid receptors. nih.gov Similarly, the introduction of a morpholine ring has been explored in various scaffolds to enhance biological activity. e3s-conferences.org SAR studies on quinoline (B57606) substituted morpholine derivatives have highlighted the importance of specific substituents on the morpholine ring for potent activity. e3s-conferences.org The addition of these heterocycles to the this compound scaffold could lead to analogues with improved pharmacokinetic profiles and enhanced target engagement.

Modifications to the propyl chain connecting the two phenyl rings can significantly impact the molecule's flexibility and conformation, which are crucial for optimal binding to a target. Altering the length and flexibility of this chain has been shown to influence binding affinity and efficacy in other chemical series. nih.gov

Furthermore, the stereochemistry at the alpha-carbon of the propiophenone core introduces a chiral center. The absolute configuration (R or S) at this center can have a profound effect on biological activity, as enantiomers often exhibit different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are chiral environments, and one enantiomer may fit into the binding site more favorably than the other. Therefore, the stereoselective synthesis and evaluation of individual enantiomers are critical steps in understanding the SAR of these analogues.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Propiophenone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By analyzing various physicochemical descriptors, such as steric, electronic, and hydrophobic properties, QSAR models can predict the activity of novel compounds and guide the design of more potent analogues. nih.gov

In the context of propiophenone derivatives, a 3D-QSAR study on related compounds has indicated that substituents at the para- and ortho-positions of the phenyl ring significantly influence bioactivity. bjmu.edu.cn Such models can provide valuable insights into the key structural features required for optimal interaction with the biological target. For example, a QSAR study on dihydrobenzofuran derivatives revealed the most important structural features for their antileishmanial activity, guiding further development. nih.gov Applying QSAR analysis to a series of this compound analogues would enable a more rational approach to lead optimization.

Conformational Analysis and Stereoelectronic Effects on Molecular Recognition

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. youtube.com For this compound analogues, the relative orientation of the two phenyl rings and the conformation of the propyl chain are key factors influencing molecular recognition.

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, also play a crucial role. wikipedia.orgimperial.ac.uk These effects arise from the interaction between electron orbitals, which can stabilize or destabilize certain conformations. imperial.ac.uknih.gov For instance, hyperconjugation, a stabilizing interaction involving the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital, can influence the preferred conformation of a molecule. raineslab.com Understanding the interplay of steric and stereoelectronic effects is essential for predicting the bioactive conformation of these analogues and for designing molecules that can effectively engage with their biological target. wikipedia.orgraineslab.com

Advanced Spectroscopic and Analytical Characterization for Investigating 2 ,4 Difluoro 3 Phenylpropiophenone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Dynamic Studies (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2',4'-Difluoro-3-phenylpropiophenone. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the molecular framework.

¹H NMR spectroscopy is used to identify the number and environment of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the protons on the phenyl ring and the aliphatic ethyl group. The aromatic protons typically appear as multiplets in the downfield region (around 7.0-8.0 ppm), while the methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the propiophenone (B1677668) chain would appear more upfield. Spin-spin coupling between adjacent protons provides further structural confirmation.

¹³C NMR spectroscopy probes the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. libretexts.org The spectrum would clearly show the carbonyl carbon at a characteristic downfield shift (typically 190-200 ppm). libretexts.orglibretexts.org Aromatic carbons resonate in the 110-160 ppm range, with those directly bonded to fluorine exhibiting splitting due to C-F coupling. The aliphatic carbons of the ethyl group will appear at the most upfield positions. libretexts.org

¹⁹F NMR is particularly crucial for fluorinated compounds. wikipedia.org Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, this technique is highly sensitive. wikipedia.org For this compound, two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms at the 2'- and 4'- positions of the phenyl ring. The chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) provide definitive evidence for the substitution pattern on the aromatic ring. wikipedia.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~7.2-7.4 | Multiplet | Phenyl group protons |

| ¹H | ~6.9-8.0 | Multiplet | Difluorophenyl group protons |

| ¹H | ~3.0-3.3 | Triplet | -CO-CH₂- protons |

| ¹H | ~1.1-1.3 | Triplet | -CH₃ protons |

| ¹³C | ~195-200 | Singlet | Carbonyl (C=O) carbon |

| ¹³C | ~160-168 (d) | Doublet | Aromatic C-F carbons |

| ¹³C | ~110-140 | Multiple signals | Aromatic carbons |

| ¹³C | ~30-35 | Singlet | -CO-CH₂- carbon |

| ¹³C | ~8-12 | Singlet | -CH₃ carbon |

| ¹⁹F | Varies | Multiplet | Fluorine at 2' and 4' positions |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" and allow for the identification of specific functional groups.

IR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). For this compound, the most prominent absorption band would be the strong C=O stretching vibration of the ketone group, typically appearing in the range of 1680-1700 cm⁻¹. Other key absorptions include C-H stretching from the aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and strong C-F stretching vibrations (typically 1100-1300 cm⁻¹). nih.govirjet.net

Raman Spectroscopy involves the inelastic scattering of monochromatic light. While it also probes molecular vibrations, its selection rules differ from IR. Non-polar bonds and symmetric vibrations often produce strong Raman signals. In the spectrum of this compound, the aromatic ring vibrations are expected to be particularly strong. This technique is highly sensitive to the molecular backbone and can provide complementary information to the IR spectrum, especially in the fingerprint region (below 1500 cm⁻¹). nih.govusda.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1680 - 1700 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-F (Aryl) | Stretching | 1100 - 1300 |

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its exact molecular mass. High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the confirmation of the molecular formula.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for ketones like this include alpha-cleavage, where the bond adjacent to the carbonyl group breaks. This would lead to characteristic fragment ions, such as the benzoyl cation ([C₆H₅CO]⁺) and the difluorobenzoyl cation ([F₂C₆H₃CO]⁺). Another common fragmentation process is the McLafferty rearrangement, which can occur in ketones with a sufficiently long alkyl chain containing a γ-hydrogen. nih.gov Analysis of these fragment ions helps to piece together the different components of the molecule, confirming the presence of the phenyl, difluorophenyl, and propiophenone moieties. uab.edunih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 246 | [M]⁺ | [C₁₅H₁₂F₂O]⁺ |

| 141 | [F₂C₆H₃CO]⁺ | [C₇H₃F₂O]⁺ |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

Chromatographic Techniques (e.g., HPLC-UV) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for non-volatile compounds like this compound.

In a typical reversed-phase HPLC setup, the compound is passed through a column packed with a non-polar stationary phase (e.g., C18 silica) using a polar mobile phase. ub.edu The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific conditions (e.g., mobile phase composition, flow rate, temperature). A pure sample should ideally show a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities.

When coupled with an Ultraviolet (UV) detector, HPLC-UV becomes a powerful quantitative tool. nih.gov The aromatic rings and the carbonyl group in this compound absorb UV light, allowing for its detection as it elutes from the column. hplc.eu The area under the chromatographic peak is proportional to the concentration of the compound. This method is invaluable for monitoring the progress of a chemical reaction by tracking the consumption of reactants and the formation of the product over time. nih.gov

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information.

The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry and conformation. Furthermore, it reveals how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This includes the identification of intermolecular interactions such as van der Waals forces, dipole-dipole interactions, or potential C-H···F and C-H···O hydrogen bonds, which govern the physical properties of the solid material.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Progress Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The UV-Vis spectrum of this compound is characterized by one or more absorption maxima (λmax).

The absorption bands are primarily due to electronic transitions within the molecule's chromophores—the carbonyl group and the two aromatic rings. The intense absorptions at shorter wavelengths are typically attributed to π → π* transitions within the conjugated systems of the phenyl and difluorophenyl rings. A weaker, longer-wavelength absorption may also be observed, corresponding to the n → π* transition of the non-bonding electrons on the carbonyl oxygen. libretexts.org The position and intensity of these bands can be influenced by the solvent polarity. This technique can also be used to monitor reaction progress, particularly in reactions where there is a change in the conjugated system, as this would lead to a shift in the absorption spectrum. researchgate.net

Computational and Theoretical Investigations of 2 ,4 Difluoro 3 Phenylpropiophenone and Analogues

Electronic Structure Theory for Molecular Geometry and Electronic Properties

Electronic structure theory is fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide detailed information about electron distribution, which in turn dictates the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Calculations on Fluorinated Propiophenones

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the structural and electronic properties of organic molecules, including fluorinated propiophenones. mdpi.comnih.gov Methods like B3LYP combined with basis sets such as 6-311G** are commonly employed to obtain an optimized molecular structure, which corresponds to the most stable arrangement of atoms. nih.govmdpi.com

DFT calculations yield crucial quantum chemical parameters that describe the molecule's chemical behavior and reactivity. nih.govmdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability. researchgate.net For instance, a study on 2,4-difluoroaniline (B146603) found its chemical hardness to be high, indicating significant stability. researchgate.net

Other parameters such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies. mdpi.com These descriptors help in predicting how the molecule will interact with other chemical species. For example, a high electrophilicity index suggests the molecule is a good electron acceptor. mdpi.com Analysis of the molecular electrostatic potential (MEP) map can identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). researchgate.net In related chalcone (B49325) structures, the oxygen atoms and the π-system are often revealed as primary sites for electrophilic attack. nih.govmdpi.com

| Parameter | Description | Typical Application for Fluorinated Propiophenones |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicting reactivity towards electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicting reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | Assessing the kinetic stability of the molecule. |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. | Understanding charge transfer in reactions. |

| Chemical Hardness (η) | Resistance to change in electron configuration. | Quantifying the stability of the molecule. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Classifying the molecule as an electrophile. |

Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions

While quantum mechanics methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. fu-berlin.de MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions. mdpi.com

For a flexible molecule like 2',4'-Difluoro-3-phenylpropiophenone, MD simulations can explore its conformational space, identifying the most stable and frequently occurring three-dimensional shapes (conformers). This is critical as the molecule's conformation can significantly influence its reactivity. nih.gov The analysis of an MD trajectory can reveal the root-mean-square deviation (RMSD) to assess the stability of the molecule's structure and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov

MD simulations are also essential for studying intermolecular interactions, such as how the molecule interacts with solvent molecules or a biological target like a protein. mdpi.com By simulating the system over nanoseconds, researchers can observe the formation and breaking of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding binding affinity and solvation processes. mdpi.comnih.gov

| MD Analysis Technique | Information Provided | Relevance for this compound |

|---|---|---|

| Conformational Analysis | Identifies low-energy conformers and the barriers between them. | Understanding the molecule's preferred shapes and their influence on reactivity. |

| Root-Mean-Square Deviation (RMSD) | Measures the average change in displacement of a selection of atoms over time. | Assessing the structural stability of the molecule during the simulation. |

| Root-Mean-Square Fluctuation (RMSF) | Highlights regions of the molecule that are more mobile. | Identifying flexible parts, such as rotating phenyl groups. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds with other molecules. | Characterizing interactions with protic solvents or biological receptors. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance. | Analyzing the structure of the solvent around the molecule. cjps.org |

Theoretical Studies of Chemical Reactivity and Reaction Mechanisms

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experiments alone. numberanalytics.comresearchgate.net

Transition State Analysis and Reaction Pathway Mapping

To understand how a reaction proceeds from reactants to products, chemists map the potential energy surface (PES). A key goal is to locate the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. researchgate.net

Prediction of Regio- and Stereoselectivity

Many organic reactions can yield multiple products (isomers). Predicting which isomer will be the major product is a central challenge in synthesis. numberanalytics.com Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer.

Computational chemistry has emerged as a powerful tool for predicting both regio- and stereoselectivity. numberanalytics.comresearchgate.netrsc.org By calculating the activation energies for the transition states leading to each possible product, the major product can be predicted as the one formed via the lowest energy barrier (kinetic control). researchgate.netbeilstein-journals.org

For this compound, reactions often occur at or near the carbonyl group. Theoretical calculations can predict, for example, where a nucleophile will preferentially attack. This is guided by factors like local reactivity descriptors (e.g., Fukui functions derived from DFT) and steric hindrance, both of which can be quantified computationally. mdpi.com Studies on the reactivity of α-fluoroketones suggest that conformational effects, which can be modeled computationally, may play a significant role in their reactivity, sometimes leading to outcomes that are not predicted by simple electronegativity arguments. nih.gov

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| Pathway A (leading to Regioisomer 1) | 15.2 | Minor Product |

| Pathway B (leading to Regioisomer 2) | 11.8 | Major Product (Lower energy barrier) |

| Pathway C (leading to Stereoisomer R) | 18.5 | Minor Product |

| Pathway D (leading to Stereoisomer S) | 18.1 | Major Product (Slightly favored) |

Cheminformatics and QSAR Modeling for Structure-Property Relationships

Cheminformatics plays a crucial role in modern drug discovery by employing computational methods to analyze and model the relationships between chemical structures and their biological activities. A key technique in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models, which seek to correlate variations in the physicochemical properties of a series of compounds with their biological effects. These models are instrumental in understanding the mechanisms of action and in predicting the activity of novel, un-synthesized molecules, thereby guiding the design of more potent analogues.

In the context of phenylpropiophenone derivatives, 2D and 3D-QSAR studies have been successfully applied to elucidate the structural requirements for their anticancer activity. A notable study by Ivković et al. investigated a series of twelve chalcone and propafenone (B51707) derivatives, evaluating their cytotoxic effects against several human cancer cell lines, including HeLa, Fem-X, PC-3, MCF-7, LS174, and K562. researchgate.netnih.gov By employing Partial Least Squares (PLS) regression, the researchers developed robust QSAR models that identified the most significant molecular descriptors influencing the anticancer activity. nih.gov

For the HeLa cell line, the optimal 2D-QSAR model highlighted the importance of several key molecular descriptors. These descriptors, which fall into categories such as constitutional, topological, geometrical, and electronic, provide insights into how different structural features of the phenylpropiophenone scaffold contribute to its cytotoxic effects. The statistical quality of these models is typically assessed using parameters such as the squared correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the external validation coefficient (R²pred), which indicate the model's predictive power. nih.gov

The research on phenylpropiophenone derivatives for anticancer activity has yielded statistically significant QSAR models. The table below summarizes the performance of the optimal 2D-QSAR model for the HeLa cell line as reported in the study.

The identified molecular descriptors from such studies are crucial for understanding the structure-activity relationship. For instance, descriptors related to molecular shape, electronic properties (like highest occupied molecular orbital - HOMO and lowest unoccupied molecular orbital - LUMO energies), and hydrophobicity often play a significant role. simulations-plus.comresearchgate.net In the case of the phenylpropiophenone derivatives, the 2D-QSAR model for the HeLa cell line identified descriptors such as the average molecular weight, atomic polarizabilities, and specific 3D-MoRSE descriptors as being highly influential. nih.gov

Beyond 2D-QSAR, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a three-dimensional perspective on the structure-activity relationship. These methods generate contour maps that visualize the regions around the aligned molecules where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. For phenylpropiophenone derivatives, 3D-QSAR studies have helped in identifying key pharmacophoric features, which are the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. nih.govsimulations-plus.com For instance, a 3D-QSAR study on propiophenone (B1677668) derivatives with anti-HIV-1 protease activity identified key structural characteristics that enhance this inhibitory activity, demonstrating the broad applicability of these computational techniques. simulations-plus.comresearchgate.net

Application of Machine Learning Algorithms in Propiophenone Chemistry

The field of medicinal chemistry has increasingly embraced machine learning (ML) and deep learning approaches to navigate the complexities of drug discovery. mdpi.comfrontiersin.org These advanced computational tools can analyze vast and complex datasets to identify patterns, predict biological activities, and propose novel molecular structures with desired properties, often outperforming traditional QSAR models. mdpi.com For compounds in the propiophenone chemical space, machine learning algorithms offer a powerful means to accelerate the discovery of new therapeutic agents.

Various machine learning algorithms have been employed in drug discovery, each with its own strengths. Some of the commonly used methods include:

Random Forest (RF): An ensemble learning method that constructs multiple decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. It is known for its robustness and ability to handle high-dimensional data. mdpi.comfrontiersin.org

Support Vector Machines (SVM): A supervised learning model that uses a hyperplane to separate data into different classes. It is particularly effective in high-dimensional spaces and for classification tasks. mdpi.comfrontiersin.org

Artificial Neural Networks (ANN): A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns. Deep Neural Networks (DNNs), a more complex form of ANNs, have shown remarkable success in predicting molecular properties. frontiersin.org

k-Nearest Neighbors (k-NN): A non-parametric method used for classification and regression. It predicts the property of a new data point based on the properties of its 'k' nearest neighbors in the feature space. mdpi.com

In the context of anticancer drug discovery, machine learning models are trained on large datasets of compounds with known activities against various cancer cell lines. frontiersin.org These models can then be used to screen virtual libraries of novel compounds, such as analogues of this compound, to prioritize those with the highest predicted anticancer activity for synthesis and biological testing. For instance, a study on breast cancer cell lines utilized algorithms like Random Forest and SVM to build classification models that could distinguish active from inactive compounds with high accuracy. frontiersin.org

The performance of machine learning models is typically evaluated using various metrics. For classification models, these include accuracy, precision, recall, and the area under the receiver operating characteristic curve (AUC). For regression models, the coefficient of determination (R²) and the root mean square error (RMSE) are commonly used. The table below presents a hypothetical comparison of the performance of different machine learning algorithms in predicting the anticancer activity of a set of compounds, illustrating the typical evaluation metrics used in such studies.

The application of these machine learning models in propiophenone chemistry can significantly streamline the drug discovery process. By predicting the biological activity and other important properties (such as absorption, distribution, metabolism, and excretion - ADME) of new propiophenone analogues, researchers can focus their synthetic efforts on the most promising candidates. This data-driven approach not only saves time and resources but also increases the likelihood of discovering novel drugs with improved efficacy and safety profiles.

Applications of 2 ,4 Difluoro 3 Phenylpropiophenone As a Versatile Synthetic Intermediate

Development of Complex Organic Molecules via Propiophenone (B1677668) Scaffolds

The propiophenone scaffold is a fundamental structural motif in organic synthesis. The introduction of fluorine atoms, as seen in 2',4'-Difluoro-3-phenylpropiophenone, enhances the utility of this scaffold. Fluorine's high electronegativity and relatively small size allow it to modulate the electronic properties and conformation of molecules without introducing significant steric hindrance. This makes this compound an attractive starting material for the synthesis of complex organic molecules with tailored properties. The difluorophenyl group can influence reaction pathways and the stability of intermediates, offering synthetic chemists a tool for fine-tuning molecular architectures.

Precursors for Fluorinated Chemical Biology Probes and Pharmaceutical Intermediates

Fluorinated compounds are of paramount importance in the pharmaceutical industry and for the development of chemical probes to study biological systems. nih.gov The strategic incorporation of fluorine can lead to enhanced efficacy and better pharmacokinetic profiles of drug candidates. nih.gov

Intermediates for Central Nervous System (CNS) Active Compounds

The design of drugs targeting the central nervous system (CNS) presents unique challenges, primarily the need to cross the blood-brain barrier. The physicochemical properties of a molecule, such as lipophilicity and hydrogen bonding capacity, are critical for CNS penetration. nih.gov The difluoro substitution pattern in this compound can be exploited to optimize these properties in potential CNS drug candidates. While direct synthesis of CNS active compounds from this specific propiophenone is not extensively documented in the provided search results, the synthesis of various CNS-active quinazolinone derivatives has been reported, showcasing the utility of related structures in this therapeutic area. researchgate.netresearchgate.net

Building Blocks for Piperidine-Based Scaffolds

Piperidine (B6355638) rings are a common feature in many pharmaceuticals due to their ability to interact with various biological targets. The synthesis of substituted piperidines is a significant focus in medicinal chemistry. nih.gov Research has demonstrated the synthesis of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds as potent and selective antagonists for the dopamine (B1211576) 4 (D4) receptor, which is implicated in neurological and psychiatric disorders. nih.govchemrxiv.org These syntheses often start from commercially available fluorinated piperidine building blocks. While a direct synthetic route from this compound to these specific piperidine scaffolds is not explicitly detailed, the propiophenone could potentially serve as a precursor for the elaboration of the necessary carbon skeleton.

Table 1: Examples of Biologically Active Scaffolds Derived from Fluorinated Precursors

| Scaffold/Compound Class | Therapeutic Target/Application | Key Features |

| 4,4-Difluoropiperidine Ethers | Dopamine D4 Receptor Antagonists | Improved potency and selectivity for the D4 receptor. nih.govchemrxiv.org |

| Quinazolinone Derivatives | Anticonvulsant, CNS Depressant | Broad spectrum of CNS activity. researchgate.netresearchgate.net |

Intermediates in Agrochemical Research

The introduction of fluorine atoms into pesticides and herbicides can enhance their biological activity and stability. Fluorinated compounds are a significant subclass of agrochemicals. While the direct application of this compound in the synthesis of commercial agrochemicals is not detailed in the provided search results, its chemical structure suggests its potential as an intermediate. The difluorophenyl moiety is present in some fungicides where it acts as a sterol biosynthesis inhibitor. jmu.edu

Synthesis of Advanced Materials (e.g., Liquid Crystals, Polymers)

Fluorinated compounds play a crucial role in the development of advanced materials due to their unique properties.

In the field of liquid crystals , the incorporation of fluorine atoms can influence the mesomorphic properties, such as melting points and clearing points. rsc.org Fluorinated liquid crystals are utilized in display technologies. nih.gov Research has been conducted on fluorosubstituted chiral liquid crystals, demonstrating the impact of fluorine on their phase transitions. rsc.org

In polymer chemistry , fluorinated monomers are used to synthesize polymers with desirable properties like high thermal stability and chemical resistance.

Role in Fragrance and Flavor Chemistry as a Synthetic Intermediate

The fragrance and flavor industry utilizes a vast array of synthetic organic molecules to create specific scents and tastes. While some propiophenone derivatives are used in perfumery, there is no specific information in the provided search results detailing the use of this compound as an intermediate in the synthesis of fragrance or flavor compounds. nih.govmdpi.comnih.govflavourhorizons.com

Q & A

Basic: What synthetic methodologies are recommended for preparing 2',4'-Difluoro-3-phenylpropiophenone?

Answer:

The synthesis typically involves Friedel-Crafts acylation, where a fluorinated benzoyl chloride reacts with a substituted phenylpropane precursor under Lewis acid catalysis (e.g., AlCl₃). For fluorinated derivatives, anhydrous conditions and low temperatures (0–5°C) are critical to minimize side reactions . Light-mediated protocols, such as those used for α-functionalized propiophenones, may also apply, leveraging UV irradiation to enhance regioselectivity in fluorinated systems . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended to isolate the product.

Basic: How should researchers characterize this compound using spectroscopic techniques?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and ketone-adjacent methyl/methylene groups (δ 2.5–3.5 ppm).

- ¹⁹F NMR : Distinct signals for 2'-F (δ -110 to -115 ppm) and 4'-F (δ -120 to -125 ppm) due to differing electronic environments .

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS confirms the molecular ion peak (e.g., m/z 246.07 for C₁₅H₁₁F₂O) and fragmentation patterns .

- IR Spectroscopy : Detect the carbonyl stretch (~1680 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

Intermediate: What precautions are necessary for handling fluorinated propiophenones in laboratory settings?

Answer:

- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation .

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods due to potential toxicity. Fluorinated aromatics may release HF under extreme conditions; neutralize spills with calcium carbonate .

- Disposal : Follow EPA guidelines for halogenated waste (incineration or specialized chemical disposal) .

Intermediate: How can researchers optimize reaction yields for fluorinated ketone derivatives?

Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DCM, DMF) to stabilize intermediates and enhance electrophilic acylation .

- Catalyst Screening : Test alternatives to AlCl₃, such as FeCl₃ or ionic liquids, to reduce side products .

- Microwave Assistance : Shorten reaction times (e.g., 30 min vs. 6 hrs) while maintaining yields >80% .

Advanced: How do fluorine substituents influence the electronic properties of this compound?

Answer:

The electron-withdrawing nature of fluorine alters the compound’s reactivity:

- Hammett Constants : σₚ values for 2'-F (–0.07) and 4'-F (+0.15) create a polarized ketone group, enhancing electrophilicity at the carbonyl carbon .

- Computational Analysis : DFT calculations (e.g., B3LYP/6-311+G(d,p)) reveal reduced electron density on the phenyl ring, affecting nucleophilic aromatic substitution (NAS) feasibility .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data?

Answer:

- Purity Assessment : Validate via HPLC (≥98% purity) or DSC to rule out polymorphic variations .

- X-ray Crystallography : Compare experimental unit cell parameters with CCDC data (e.g., CCDC 2163755 for structural analogs) to confirm molecular conformation .

- Inter-laboratory Calibration : Cross-reference ¹⁹F NMR chemical shifts with standardized databases (e.g., PubChem or EPA DSSTox) to address instrumentation biases .

Advanced: What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

Answer:

- Structure-Activity Relationship (SAR) : Introduce electron-donating groups (e.g., –OCH₃) at the 3-phenyl position to modulate lipophilicity and membrane permeability .

- Click Chemistry : Attach triazole or sulfonamide moieties via Huisgen cycloaddition to explore antimicrobial or anti-inflammatory properties .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity with target enzymes (e.g., COX-2 or CYP450 isoforms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.